molecular formula C9H20N2O B13968418 (1,4-Diethylpiperazin-2-YL)methanol CAS No. 90796-58-0

(1,4-Diethylpiperazin-2-YL)methanol

Katalognummer: B13968418
CAS-Nummer: 90796-58-0
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: OIFNPBSEBBTVJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,4-Diethylpiperazin-2-YL)methanol is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing nitrogen atoms at positions 1 and 4 of the six-membered ring. This particular compound features two ethyl groups attached to the nitrogen atoms and a methanol group attached to the second carbon atom of the piperazine ring. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Diethylpiperazin-2-YL)methanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the introduction of ethyl groups and a methanol group. One common method includes the reaction of 1,2-diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction forms the piperazine ring, which is then further functionalized to introduce the ethyl and methanol groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. Techniques such as solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(1,4-Diethylpiperazin-2-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ethyl groups or the methanol group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: New piperazine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(1,4-Diethylpiperazin-2-YL)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of (1,4-Diethylpiperazin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in the metabolism of other compounds, thereby affecting their biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1,4-Diethylpiperazin-2-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methanol groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .

Eigenschaften

CAS-Nummer

90796-58-0

Molekularformel

C9H20N2O

Molekulargewicht

172.27 g/mol

IUPAC-Name

(1,4-diethylpiperazin-2-yl)methanol

InChI

InChI=1S/C9H20N2O/c1-3-10-5-6-11(4-2)9(7-10)8-12/h9,12H,3-8H2,1-2H3

InChI-Schlüssel

OIFNPBSEBBTVJO-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(C(C1)CO)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.